molecular formula C25H20F3N3O3 B11120806 2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11120806
M. Wt: 467.4 g/mol
InChI Key: IDESUZBSNIXIGA-UHFFFAOYSA-N
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Description

2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a benzoyl group, and a trifluoromethylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Trifluoromethylphenyl Group: This step involves the reaction of the intermediate with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl and quinoxaline moieties.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological pathways involving quinoxaline derivatives.

    Industry: It could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The quinoxaline core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores, such as 2,3-diphenylquinoxaline.

    Benzoyl Derivatives: Compounds like 4-methylbenzoyl chloride.

    Trifluoromethylphenyl Derivatives: Compounds such as 3-(trifluoromethyl)phenylacetyl chloride.

Uniqueness

What sets 2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE apart is the combination of these three functional groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C25H20F3N3O3

Molecular Weight

467.4 g/mol

IUPAC Name

2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H20F3N3O3/c1-15-9-11-16(12-10-15)24(34)31-20-8-3-2-7-19(20)30-23(33)21(31)14-22(32)29-18-6-4-5-17(13-18)25(26,27)28/h2-13,21H,14H2,1H3,(H,29,32)(H,30,33)

InChI Key

IDESUZBSNIXIGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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